REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([C:8](=[NH:11])[NH:9][OH:10])[CH:5]=[CH:6][CH:7]=1.[H-].[Na+].[C:14](OC)(=O)[CH3:15].O>O1CCCC1>[CH3:14][C:15]1[O:10][N:9]=[C:8]([C:4]2[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=2)[NH2:1])[N:11]=1 |f:1.2|
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Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)C(NO)=N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 20° C. the mixture
|
Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=NO1)C=1C=C(N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |